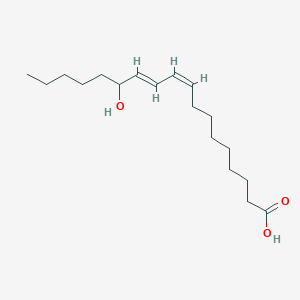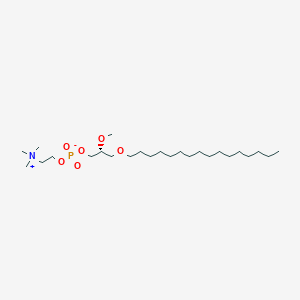
1-O-HEXADECYL-2-O-METHYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE
Overview
Description
2-O-methyl PAF C-16 is a synthetic analog of platelet-activating factor (PAF). It features a methyl group attached via an ether linkage at the sn-2 position . This compound is part of a class of phospholipids known for their role in various biological processes, including inflammation and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-O-methyl PAF C-16 is synthesized by attaching a methyl group to the sn-2 position of the PAF molecule via an ether linkage . The synthesis involves the following steps:
Starting Material: The synthesis begins with the preparation of the PAF molecule.
Purification: The product is purified using chromatographic techniques to obtain pure 2-O-methyl PAF C-16.
Industrial Production Methods: The process is scaled up with appropriate adjustments in reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-O-methyl PAF C-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The methyl group at the sn-2 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Oxidized derivatives with altered biological activity.
Reduction Products: Reduced forms with modified functional groups.
Substitution Products: Substituted analogs with different biological properties.
Scientific Research Applications
2-O-methyl PAF C-16 has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of PAF analogs.
Biology: The compound is employed in research on cell signaling pathways and membrane dynamics.
Medicine: It is investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: The compound is used in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
2-O-methyl PAF C-16 exerts its effects by interacting with PAF receptors on cell membranes . The binding of the compound to these receptors triggers a cascade of intracellular signaling events, leading to various biological responses . Key pathways involved include the activation of phospholipase C and the release of intracellular calcium . Additionally, the compound modulates the production of nitric oxide and other signaling molecules .
Comparison with Similar Compounds
PAF C-18: A PAF analog with an 18-carbon chain at the sn-1 position.
Hexanolamino PAF C-16: A PAF analog with an additional 4-carbon chain attached to the terminal amino group.
2-O-methyl PAF: A PAF analog with a methyl group at the sn-2 position.
Pyrrolidino PAF: A PAF analog with a 5-member lactam ring attached to the glycerol backbone.
Uniqueness: 2-O-methyl PAF C-16 is unique due to its specific structural modification at the sn-2 position, which imparts distinct biological properties . This modification allows for targeted studies on the role of the sn-2 position in PAF-mediated signaling and its potential therapeutic applications .
Properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(29-5)24-32-33(27,28)31-22-20-26(2,3)4/h25H,6-24H2,1-5H3/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRKXGAJMGLIM-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000084 | |
| Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78858-44-3 | |
| Record name | 1-Hexadecyl-2-methoxyglycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078858443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


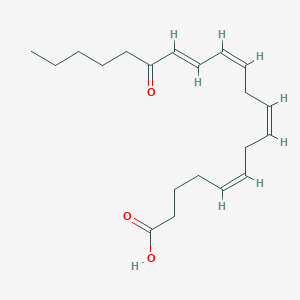
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)
![7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B163593.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
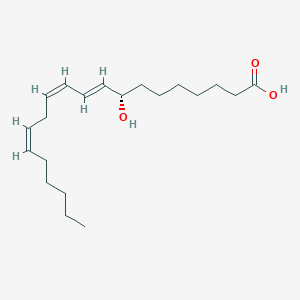
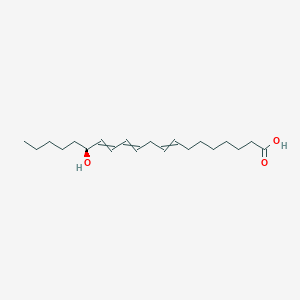
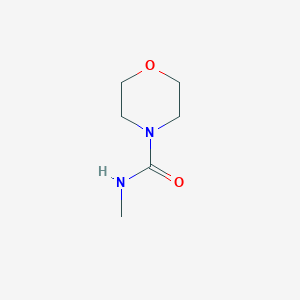
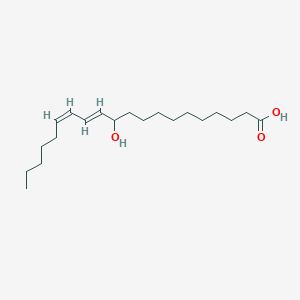
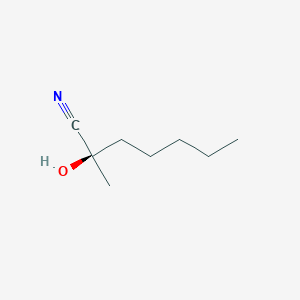
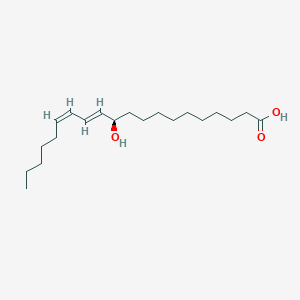
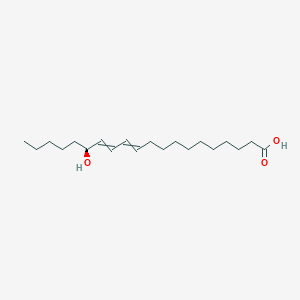
![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)
